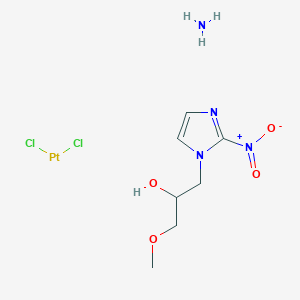![molecular formula C34H48NP B12890623 2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is an organophosphorus compound that features a biphenyl backbone substituted with dicyclohexylphosphino and triisopropyl groups. This compound is known for its stability and solubility in organic solvents, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 2-bromo-2’,4’,6’-triisopropylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It acts as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses aryl halides and boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate.
Heck Reaction: Involves the reaction of aryl halides with alkenes in the presence of a palladium catalyst and a base like triethylamine.
Sonogashira Coupling: Uses aryl halides and alkynes with a palladium catalyst and a copper co-catalyst in the presence of a base such as diisopropylamine
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific cross-coupling reaction employed .
科学的研究の応用
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials .
作用機序
The compound acts as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other substrates, enabling their coupling with nucleophiles such as boronic acids, alkenes, and alkynes. The dicyclohexylphosphino group enhances the electron density on the palladium center, increasing its reactivity and stability .
類似化合物との比較
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl (Ru-Phos)
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (XPhos)
- Sodium 2’-dicyclohexylphosphino-2,6-dimethoxy-1,1’-biphenyl-3-sulfonate hydrate (sSPhos)
Uniqueness
2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in facilitating challenging cross-coupling reactions with high efficiency and selectivity .
特性
分子式 |
C34H48NP |
|---|---|
分子量 |
501.7 g/mol |
IUPAC名 |
3-(2-dicyclohexylphosphanylphenyl)-2,4,6-tri(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C34H48NP/c1-23(2)29-21-30(24(3)4)34(33(25(5)6)31(29)22-35)28-19-13-14-20-32(28)36(26-15-9-7-10-16-26)27-17-11-8-12-18-27/h13-14,19-21,23-27H,7-12,15-18H2,1-6H3 |
InChIキー |
PYLKXYWWXWEGFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1C#N)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)



![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)



![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)

![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)

